![molecular formula C19H27BrSiSn B12559512 {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane CAS No. 192998-32-6](/img/structure/B12559512.png)
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane is a complex organotin compound that features a combination of bromopropyl, diphenylstannyl, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of diphenyltin dichloride with 3-bromopropylmagnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
Preparation of 3-bromopropylmagnesium bromide: This is achieved by reacting 3-bromopropyl bromide with magnesium in anhydrous ether.
Reaction with diphenyltin dichloride: The 3-bromopropylmagnesium bromide is then reacted with diphenyltin dichloride to form the intermediate compound.
Introduction of trimethylsilyl group: Finally, trimethylsilyl chloride is added to the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles.
Oxidation and reduction reactions: The tin center can participate in redox reactions, altering its oxidation state.
Coupling reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride, for reduction reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidized forms of the tin center, potentially leading to tin oxides or other tin-containing compounds.
Coupling products: Complex organic molecules with extended carbon chains or heteroatom linkages.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin and carbon-silicon bonds. It serves as a precursor for more complex organotin and organosilicon compounds.
Biology and Medicine
Industry
In industry, this compound could be utilized in the production of advanced materials, such as polymers and coatings, where its unique structural properties can impart desirable characteristics like increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane involves its ability to form stable bonds with carbon and other elements. The tin center can act as a Lewis acid, facilitating various chemical transformations. The trimethylsilyl group can protect reactive sites during synthesis, allowing for selective reactions to occur.
Comparación Con Compuestos Similares
Similar Compounds
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(dimethyl)silane
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(triethyl)silane
- {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(triphenyl)silane
Uniqueness
The uniqueness of {[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications
Propiedades
Número CAS |
192998-32-6 |
|---|---|
Fórmula molecular |
C19H27BrSiSn |
Peso molecular |
482.1 g/mol |
Nombre IUPAC |
[3-bromopropyl(diphenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C6H5.C4H11Si.C3H6Br.Sn/c2*1-2-4-6-5-3-1;1-5(2,3)4;1-2-3-4;/h2*1-5H;1H2,2-4H3;1-3H2; |
Clave InChI |
ZXOXEROAJBQQNS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C[Sn](CCCBr)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



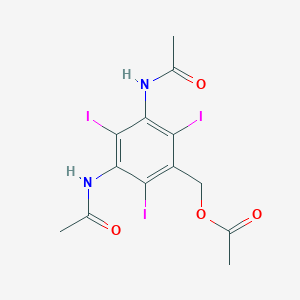
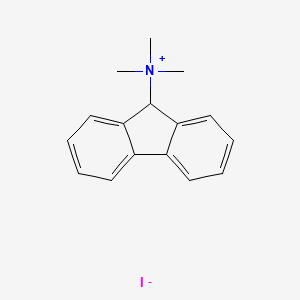
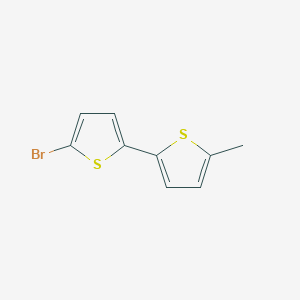

![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
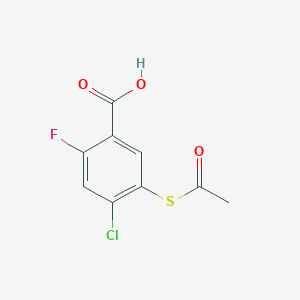
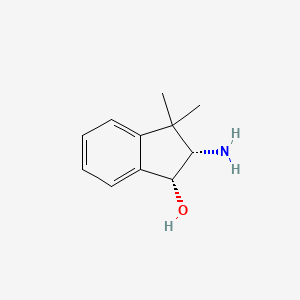


![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)


